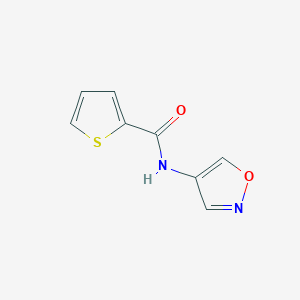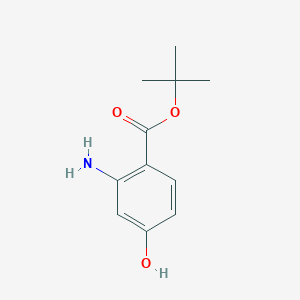![molecular formula C12H10ClFO2 B2555612 3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-55-6](/img/structure/B2555612.png)
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .
Synthesis Analysis
A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach has been used to prepare bis-substituted derivatives of bicyclo[1.1.1]pentanes from diacid 26 and its monoesters .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a 4-chloro-3-fluorophenyl group attached. The carboxylic acid functional group is also attached to the bicyclo[1.1.1]pentane core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the incorporation of a fluorine atom into organic molecules to fine-tune their physicochemical properties . This process also involves adjusting the acidity/basicity of the neighboring functional groups .Physical and Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These properties are often fine-tuned by incorporating a fluorine atom into organic molecules .Future Directions
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-8-2-1-7(3-9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIRPMKLBXBZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
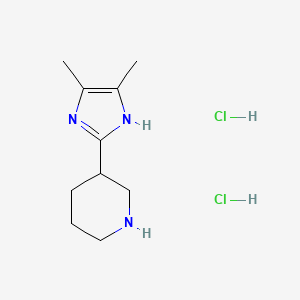


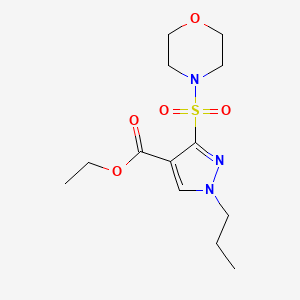
![2-({1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2555540.png)
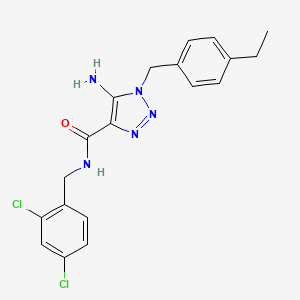

![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)

